Ethyl 3-methoxyphenethylcarbamate
Overview
Description
Preparation Methods
Ethyl 3-methoxyphenethylcarbamate can be synthesized through several synthetic routes. One common method involves the protection of aromatic amines, followed by esterification and imination reactions . The specific reaction conditions and reagents used can vary, but typically involve the use of protecting groups, esterifying agents, and imine-forming reagents . Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-methoxyphenethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 3-methoxyphenethylcarbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific molecular targets or pathways . Additionally, this compound could have industrial applications, such as in the development of new materials or as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of ethyl 3-methoxyphenethylcarbamate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound exerts its effects through binding to receptors or enzymes, thereby modulating their activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Ethyl 3-methoxyphenethylcarbamate can be compared with other similar compounds, such as indole derivatives and other carbamates . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its synthesis, chemical reactivity, and potential applications make it an interesting subject for further research
Properties
IUPAC Name |
ethyl N-[2-(3-methoxyphenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCZJPUOJYRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198117 | |
Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33543-63-4 | |
Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33543-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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